1-Chlorobutane

Nucleophilic substitution SN2 kinetics Alkyl halide reactivity

Select 1-Chlorobutane (n-butyl chloride) for applications demanding controlled primary alkyl chloride reactivity. Its quantifiably slower SN2 kinetics versus 1-bromobutane minimizes side reactions in Grignard reagent formation and n-butyllithium synthesis. With a boiling point of 77–78°C, it enables straightforward distillative purification and serves as an effective entrainer for azeotropic separations like acetone/n-heptane. Available in ≥99.5% purity, ensuring consistent performance in polymer initiation, pharmaceutical alkylation, and forensic toxicology extraction workflows.

Molecular Formula C4H9Cl
C4H9Cl
CH3(CH2)3Cl
Molecular Weight 92.57 g/mol
CAS No. 109-69-3
Cat. No. B031608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chlorobutane
CAS109-69-3
Synonyms1-Butylchloride;  1-Chlorobutane;  Butyl Chloride;  Chlorobutane;  NSC 8419;  n-Butyl Chloride;  n-Chlorobutane;  n-Propylcarbinyl Chloride
Molecular FormulaC4H9Cl
C4H9Cl
CH3(CH2)3Cl
Molecular Weight92.57 g/mol
Structural Identifiers
SMILESCCCCCl
InChIInChI=1S/C4H9Cl/c1-2-3-4-5/h2-4H2,1H3
InChIKeyVFWCMGCRMGJXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 59 °F (NTP, 1992)
PRACTICALLY INSOL IN WATER (0.066% @ 12 °C);  MISCIBLE WITH ALC, ETHER
Solubility in water, g/l at 25 °C: 0.87 (practically insoluble)

Structure & Identifiers


Interactive Chemical Structure Model





1-Chlorobutane (CAS 109-69-3) Product Overview: Key Properties and Procurement Considerations


1-Chlorobutane (CAS 109-69-3), also known as n-butyl chloride, is a primary alkyl halide with the molecular formula C₄H₉Cl. It is a clear, colorless, highly flammable liquid characterized by a boiling point of 77-78°C, a flash point of -12°C, and a density of 0.886 g/cm³ at 20°C . As a primary haloalkane, it exhibits moderate reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis, particularly in Friedel-Crafts alkylations, Grignard reagent formation, and as a precursor to n-butyllithium . Its physical and chemical profile positions it as a distinct entity among chlorinated solvents and alkylating agents, requiring careful selection based on specific application needs rather than simple substitution [1].

Why 1-Chlorobutane Cannot Be Interchanged with Other Alkyl Halides or Solvents


In-class substitution of 1-chlorobutane with other primary haloalkanes or chlorinated solvents is not a straightforward process. Variations in carbon-halogen bond strength, steric hindrance, and physical properties (e.g., boiling point, polarity) lead to significant differences in reaction rates, yields, and extraction efficiencies. For example, the slower SN2 reactivity of 1-chlorobutane compared to its bromo- and iodo- counterparts is a critical design parameter [1]. Similarly, its boiling point and extraction selectivity differ markedly from 2-chlorobutane or dichloromethane, impacting separation and purification processes . Consequently, a generic approach to procurement can result in failed syntheses, lower yields, or compromised analytical results. The following quantitative evidence establishes the specific, verifiable differentiations that guide scientifically sound selection.

Quantitative Differentiation of 1-Chlorobutane vs. Closest Analogs


SN2 Reactivity: 1-Chlorobutane vs. 2-Chlorobutane vs. t-Butyl Chloride

Under SN2 conditions (NaI in acetone), 1-chlorobutane exhibits a distinct reactivity profile compared to its structural isomers. In a head-to-head experimental comparison, 1-chlorobutane required heating for 13 minutes to yield a precipitate, whereas 2-chlorobutane showed no reaction under the same conditions, and t-butyl chloride did not react via SN2 at all [1]. This demonstrates that for SN2-mediated transformations, 1-chlorobutane is the only viable substrate among these three chlorobutane isomers due to its primary, unhindered nature.

Nucleophilic substitution SN2 kinetics Alkyl halide reactivity

Leaving Group Ability: 1-Chlorobutane vs. 1-Bromobutane in SN2 Reactions

The choice of halide leaving group profoundly impacts reaction rates. In a comparative SN2 study with NaI in acetone, 1-chlorobutane exhibited no reaction under standard conditions, whereas 1-bromobutane reacted within 80 seconds to form a white precipitate [1]. This nearly two-order-of-magnitude difference in reaction time (from >80 seconds to effectively zero) underscores the significantly lower reactivity of the C-Cl bond compared to the C-Br bond in bimolecular nucleophilic substitution.

Leaving group Nucleophilic substitution Reaction kinetics

Extraction Efficiency for Amphetamine: 1-Chlorobutane vs. Dichloromethane

In the optimization of liquid-liquid extraction (LLE) for amphetamine from biological specimens, a direct comparison of five solvents was performed. The study reported that 1-chlorobutane and dichloromethane are both finding increasing use, but they are not interchangeable due to differing costs and physical properties. While specific recovery percentages were not provided for this pair, the study explicitly identified 1-chlorobutane as a viable alternative to the more commonly used dichloromethane and chloroform, noting that solvent costs and health hazards vary significantly within this group [1].

Liquid-liquid extraction Forensic toxicology GC-FID

Friedel-Crafts Alkylation Product Distribution: 1-Chlorobutane vs. Alternative Electrophiles

The use of 1-chlorobutane in Friedel-Crafts alkylation is complicated by carbocation rearrangement. Literature reports indicate that the reaction of 1-chlorobutane with benzene yields a mixture of products, with the desired n-butylbenzene formed in only 34% yield [1]. This low yield is a direct consequence of the primary carbocation's instability, leading to rearrangement. In contrast, using 1-bromobutane is noted as a way to avoid the formation of (1-methylpropyl)benzene side-products [2], implying a higher yield of the linear product.

Friedel-Crafts alkylation Carbocation rearrangement Synthetic yield

Boiling Point as a Determinant for Separation and Purity: 1-Chlorobutane vs. 2-Chlorobutane

Physical properties are often the primary differentiator in procurement for separation processes. A direct comparison of boiling points reveals a significant difference: 1-chlorobutane has a boiling point of 78-79°C, while its isomer, 2-chlorobutane, boils at a notably lower 68°C . This 10-11°C difference is substantial and can be exploited for separation via fractional distillation, or it can dictate the choice of solvent for a reaction where a specific temperature window must be maintained.

Boiling point Distillation Isomer separation

Use as an Entrainer in Extractive Distillation: 1-Chlorobutane for Acetone/n-Heptane Separation

1-Chlorobutane has been specifically selected as an intermediate-boiling entrainer in an environmentally benign, energy-intensified single-column side-stream extractive distillation (SC-SSED) process for separating the acetone/n-heptane azeotrope [1]. This application leverages its unique boiling point (78-79°C), which lies between that of acetone (56°C) and n-heptane (98°C), a property not shared by many common solvents like dichloromethane (40°C) or chloroform (61°C). The process aims to improve both environmental and energy efficiency compared to conventional methods [1].

Extractive distillation Entrainer Azeotrope separation

High-Value Application Scenarios for 1-Chlorobutane Based on Verifiable Evidence


Controlled SN2 Alkylations Requiring a Primary Chloride Electrophile

For synthetic pathways where a primary alkyl chloride is specifically required—such as in the preparation of certain Grignard reagents [1] or in Williamson ether syntheses with less reactive nucleophiles—1-chlorobutane is the preferred substrate. Its quantifiably slower SN2 reactivity compared to 1-bromobutane (80 seconds vs. no reaction) [2] provides a controlled reaction profile, minimizing side reactions and allowing for milder conditions or selective transformations where a more reactive halide would be incompatible. Its defined boiling point of 78-79°C [3] also facilitates easy purification by distillation.

Precursor for n-Butyllithium in Anionic Polymerization

1-Chlorobutane is a critical industrial precursor for the synthesis of n-butyllithium (n-BuLi) [1], a powerful initiator for anionic chain polymerization used in the production of styrene-isoprene-styrene block copolymers (e.g., for tires, shoe soles) [2]. While 1-bromobutane can also be used, the slower reaction of 1-chlorobutane with lithium metal [3] can offer better process control and safety, and the higher purity grades (e.g., ≥99.5% GC) available ensure consistent catalyst performance in these demanding polymer manufacturing processes.

Selective Extraction Solvent in Forensic and Analytical Toxicology

In forensic toxicology, 1-chlorobutane is employed as an extraction solvent for drugs like amphetamine from complex biological matrices (urine, blood, tissues) [1]. Its effectiveness in this role, as part of a suite of solvents that includes chloroform and dichloromethane, is established. The selection of 1-chlorobutane over its less expensive counterpart, dichloromethane, is justified in scenarios where its specific density (0.886 g/cm³, forming an upper layer during extraction) or its unique selectivity profile for certain analytes provides a critical advantage in sample preparation for GC-FID analysis [1].

Entrainer in Extractive Distillation for Azeotrope Separation

1-Chlorobutane has been specifically identified and modeled as an effective intermediate-boiling entrainer for the challenging separation of acetone and n-heptane via single-column side-stream extractive distillation (SC-SSED) [1]. This application exploits its boiling point of 78-79°C, which is uniquely positioned between the two components of the azeotrope. This is a high-value, process-specific application where 1-chlorobutane's physical properties enable an environmentally and energy-efficient separation that would be difficult or impossible with other common solvents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chlorobutane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.